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Compound of Interest

Compound Name:
2,5-difluoropyridine-3-carboxylic

Acid

Cat. No.: B1354365 Get Quote

An In-Depth Technical Guide to the Potential Applications of 2,5-Difluoropyridine-3-
Carboxylic Acid in Medicinal Chemistry

Executive Summary
In the landscape of modern drug discovery, fluorinated heterocyclic compounds have become

indispensable tools for medicinal chemists. The strategic incorporation of fluorine can

profoundly influence a molecule's physicochemical and pharmacological properties, including

metabolic stability, binding affinity, and bioavailability. Among these privileged scaffolds, 2,5-
difluoropyridine-3-carboxylic acid (also known as 2,5-difluoronicotinic acid) has emerged as

a highly versatile and valuable building block. Its unique electronic profile, conformational

rigidity, and capacity for diverse chemical modifications make it a cornerstone for the rational

design of novel therapeutic agents. This guide provides a comprehensive analysis of its

synthesis, core properties, and proven applications, offering researchers and drug development

professionals a technical overview of its potential in developing next-generation therapeutics,

particularly in the realms of kinase inhibition and anti-infective agents.

Physicochemical Profile and Strategic Advantages
The utility of 2,5-difluoropyridine-3-carboxylic acid stems directly from its distinct structural

and electronic features. The pyridine core provides a weak basic nitrogen atom, capable of

forming critical hydrogen bonds in enzyme active sites, while the carboxylic acid serves as a
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key hydrogen bond donor/acceptor and a potential point for salt-bridge formation. The two

fluorine substituents are the primary modulators of the scaffold's properties.

Key Physicochemical Properties:

Property Value CAS Number

Molecular Formula C₆H₃F₂NO₂ 851386-43-1[1]

Molecular Weight 159.09 g/mol

Appearance White to off-white solid

Purity ≥95-96% (Typical)[1]

Related Isomer MP
144-148 °C (6-Fluoropyridine-

3-carboxylic acid)

Related Isomer MP

203-208 °C (3,5-

Difluoropyridine-2-carboxylic

acid)[2]

Causality of Fluorine Substitution:

Electronic Modulation: Fluorine is the most electronegative element, and its presence at the

C2 and C5 positions significantly withdraws electron density from the pyridine ring. This has

two critical effects:

Lowered pKa: The basicity of the pyridine nitrogen is reduced, which can prevent

unwanted protonation under physiological conditions and mitigate potential off-target

interactions.

Increased Acidity: The pKa of the carboxylic acid is lowered, making it a stronger acid.

This can enhance the strength of ionic interactions with cationic residues (e.g., Arginine,

Lysine) in a target's binding pocket.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to

metabolic cleavage by cytochrome P450 (CYP) enzymes. Placing fluorine atoms at positions
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susceptible to oxidative metabolism effectively "blocks" these sites, prolonging the drug's

half-life and improving its pharmacokinetic profile.

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions,

including dipole-dipole interactions and orthogonal multipolar interactions (e.g., with carbonyl

groups), which can contribute to higher binding affinity and selectivity.

Synthesis of 2,5-Difluoropyridine-3-Carboxylic Acid
The primary challenge in synthesizing the title compound is the regioselective introduction of

the carboxylic acid group at the C3 position of the 2,5-difluoropyridine core. The most logical

and widely practiced approach is through Directed Ortho-Metalation (DoM), followed by

carboxylation.

The fluorine atom at C2 and the pyridine nitrogen atom work in concert to direct deprotonation

specifically at the C3 position using a strong, sterically hindered base like lithium

diisopropylamide (LDA).[3][4] The resulting aryllithium intermediate is then quenched with

carbon dioxide (from dry ice or CO₂ gas) to generate the carboxylate, which yields the final

product upon acidic workup.
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Synthesis Pathway

2,5-Difluoropyridine

LDA, THF, -78 °C

Deprotonation

3-Lithio-2,5-difluoropyridine
(Intermediate)

1) CO₂ (s)
2) H₃O⁺

Carboxylation

2,5-Difluoropyridine-3-carboxylic acid

Click to download full resolution via product page

Caption: Directed ortho-metalation and carboxylation of 2,5-difluoropyridine.

Experimental Protocol: Synthesis of a Related
Fluoronicotinic Acid
While a detailed published protocol for the title compound is sparse, the following procedure for

the synthesis of the closely related 2,6-dichloro-5-fluoronicotinic acid provides a validated,

multi-step approach representative of this chemical class.[5][6]

Step 1: Formation of Methyl 2,6-dihydroxy-5-fluoronicotinate:
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To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium

methoxide (26 g).

Allow the mixture to stir at 20°C for 3.5 hours.

Add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat the mixture to

reflux for 30 minutes.

To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL) and

heat at reflux for an additional 10 minutes.

Cool the mixture to 0°C and allow it to stand for 18 hours.

Filter the resulting precipitate, wash with water, and dry under vacuum to yield methyl 2,6-

dihydroxy-5-fluoronicotinate.

Step 2: Chlorination to 2,6-dichloro-5-fluoronicotinoyl chloride:

In a sealed pressure vessel, charge the product from Step 1 (5 g), phosphorus oxychloride

(50 mL), and lithium chloride (2.5 g).

Heat the sealed vessel in an oil bath at 152-158°C for 25 hours.

After cooling, dilute the reaction mixture with methylene chloride (50 mL).

Filter the mixture, concentrate the filtrate under reduced pressure, and purify by vacuum

distillation to obtain the acid chloride.

Step 3: Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid:

Slurry the acid chloride (9.84 g) with 60 mL of water at 50-60°C.

Slowly add 50% aqueous sodium hydroxide to achieve a pH of 10.

Extract the cooled solution with methylene chloride to remove organic impurities.

Cool the aqueous layer in an ice bath and add 37% hydrochloric acid to adjust the pH to 1-

2.
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Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield

the final product.[6]

Applications in Medicinal Chemistry
The 2,5-difluoropyridine-3-carboxylic acid scaffold is a privileged structure for targeting a

range of enzymes, particularly protein kinases, due to its ability to mimic the hinge-binding

motifs of ATP.

Case Study: p38 MAPK Inhibitors
The p38 mitogen-activated protein kinase (MAPK) is a critical enzyme in the signaling cascade

that regulates the production of pro-inflammatory cytokines.[7][8] Its inhibition is a major

therapeutic strategy for treating inflammatory diseases like rheumatoid arthritis and Crohn's

disease.[9] Many potent p38 inhibitors utilize a substituted pyridine core to form a key hydrogen

bond with the "hinge" region of the enzyme's ATP-binding pocket.

The Pharmacophore and Role of the Scaffold:

Hinge Binding: The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the

backbone NH of Met109 in the p38 hinge region. This is a canonical interaction for many

Type I kinase inhibitors.

Hydrophilic Pocket Interaction: The carboxylic acid group is perfectly positioned to interact

with a nearby hydrophilic pocket, forming hydrogen bonds or a salt bridge with residues like

Lys53.

Hydrophobic Pocket Occupancy: The remainder of the inhibitor molecule is designed to

occupy adjacent hydrophobic pockets, driven by structure-activity relationship (SAR) studies.

The 2,5-difluoro substitution pattern provides a distinct advantage. It enhances the acidity of

the carboxylate for a stronger interaction with Lys53 and blocks potential metabolic soft spots

on the pyridine ring, leading to improved potency and pharmacokinetic properties.

Illustrative Structure-Activity Relationship (SAR) Data:
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The following table presents a conceptual SAR for a hypothetical series of p38 inhibitors based

on the 2,5-difluoropyridine-3-carboxylic acid scaffold. This illustrates the causal

relationships behind rational drug design choices.

Compound R¹ Group R² Group p38α IC₅₀ (nM)
Rationale for
Activity
Change

1 H H >1000

Lacks necessary

hydrophobic

interactions.

2 4-Fluorophenyl H 50

Phenyl group

occupies

hydrophobic

pocket; fluorine

enhances

binding.

3 4-Fluorophenyl Methyl 15

Small alkyl group

provides

additional

hydrophobic

contact.

4
2,4-

Difluorophenyl
H 35

Ortho-fluoro may

cause steric

clash, slightly

reducing potency

vs. Cmpd 2.

5 4-Fluorophenyl (Ester) O-Me 500

Loss of

carboxylic acid

proton prevents

key salt-bridge

formation,

drastically

reducing

potency.
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Application as a Key Synthetic Intermediate
2,5-Difluoropyridine is a documented starting material for complex intermediates used in the

synthesis of quinolone-class antibacterial agents.[10] For example, it is used to prepare 8-

chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ester,

demonstrating its industrial relevance in multi-step syntheses.[10]

Key Experimental Protocol: Amide Coupling
The formation of an amide bond is one of the most common and crucial reactions in medicinal

chemistry.[11][12][13] The carboxylic acid group of the title compound is an ideal handle for

derivatization via amide coupling to explore SAR.
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Amide Coupling Workflow

Dissolve Carboxylic Acid
(1.0 eq) in DMF

Add Coupling Reagent
(e.g., HATU, 1.1 eq)

and Base (e.g., DIPEA, 2.0 eq)

Stir for 15 min
(Pre-activation)

Add Amine (R-NH₂)
(1.1 eq)

Stir at RT for 2-16 h
(Monitor by LC-MS)

Aqueous Workup
(EtOAc / H₂O)

Purification
(Chromatography)

Final Amide Product

Click to download full resolution via product page

Caption: A standard workflow for HATU-mediated amide bond formation.
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Detailed Step-by-Step Methodology
This protocol describes a standard procedure for coupling 2,5-difluoropyridine-3-carboxylic
acid with a representative primary amine using HATU, a common and efficient coupling

reagent.

Reagent Preparation:

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2,5-
difluoropyridine-3-carboxylic acid (1.0 equivalent) in anhydrous N,N-

Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

Carboxylic Acid Activation:

To the stirred solution, add N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents).

Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate, 1.1 equivalents) in a single portion.

Stir the mixture at room temperature for 15-20 minutes. A color change to light yellow is

typically observed as the activated O-acylisourea ester forms.

Amine Addition:

Add the desired primary amine (1.1 equivalents) to the pre-activated mixture, either neat if

it is a liquid or as a solution in a minimal amount of DMF.

Reaction and Monitoring:

Allow the reaction to stir at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is

consumed (typically 2-16 hours).

Work-up and Extraction:
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Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl

acetate and water.

Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF),

saturated aqueous NaHCO₃, and finally with brine.[11]

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

solvent under reduced pressure.

Purification:

Purify the crude residue by flash column chromatography on silica gel, using an

appropriate solvent gradient (e.g., hexanes/ethyl acetate), to yield the pure amide product.

Conclusion and Future Outlook
2,5-Difluoropyridine-3-carboxylic acid is more than just a chemical intermediate; it is a

strategically designed building block that offers tangible solutions to common challenges in

medicinal chemistry. Its electronically tuned pyridine ring and carboxylic acid moiety provide a

powerful pharmacophore for engaging with enzyme active sites, while the fluorine substituents

confer metabolic stability and enhance binding interactions. Its demonstrated utility as a

precursor for antibacterial agents and its high potential in the design of kinase inhibitors, such

as those targeting p38 MAPK, underscore its significance. As drug discovery programs

continue to demand molecules with optimized pharmacokinetic and pharmacodynamic profiles,

the logical and rational incorporation of scaffolds like 2,5-difluoropyridine-3-carboxylic acid
will undoubtedly continue to grow, paving the way for the development of safer and more

effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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